molecular formula C23H21Cl2N3O3S2 B2509397 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride CAS No. 1189465-51-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride

Cat. No.: B2509397
CAS No.: 1189465-51-7
M. Wt: 522.46
InChI Key: OJVUZETUFSLUDV-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H21Cl2N3O3S2 and its molecular weight is 522.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : This compound is involved in various synthetic pathways. For instance, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines utilizes similar compounds in its synthesis process (Dotsenko et al., 2003). Another example is the synthesis of positional isomers of clopidogrel hydrogen sulfate, which involves the reaction of similar compounds (Zou Jiang et al., 2010).

  • Derivative Formation : The compound is used in the formation of various derivatives. For instance, derivatives of 2-cyano-N-(pyridin-4-yl)acetamide were prepared through reactions with hydrazonoyl chlorides, yielding aminopyrazoles and other derivatives (Dawood et al., 2011). Another study synthesized novel 1,2,3,4-tetrahydrocarbazole derivatives starting from 2-cyano-N-(tetrahydrocarbazole)acetamide (Fadda et al., 2010).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Analysis : The compound and its analogs have been studied for their spectroscopic properties. For example, a study on benzothiazolinone acetamide analogs included spectroscopic studies to analyze their electronic properties (Mary et al., 2020).

  • Quantum Mechanical Modeling : Quantum mechanical studies and ligand-protein interactions of similar compounds have been conducted, providing insights into their molecular structures and potential pharmaceutical applications (Mary et al., 2020).

Multicomponent Synthesis

  • Functionalized Thieno[2,3-b]pyridines : A method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions has been developed, highlighting the versatility of similar compounds in complex syntheses (Dyachenko et al., 2019).

Antimicrobial and Biological Activity

  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial activity, indicating potential applications in medicinal chemistry (Nafeesa et al., 2017).

  • Biological Evaluations : Studies have also evaluated the biological activities of certain derivatives, such as their anticonvulsant activities, demonstrating the compound's relevance in neuroscience research (Ohkubo et al., 1996).

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2.ClH/c24-17-6-8-18(9-7-17)32(29,30)15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)31-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVUZETUFSLUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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